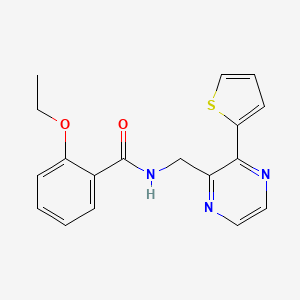

2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-15-7-4-3-6-13(15)18(22)21-12-14-17(20-10-9-19-14)16-8-5-11-24-16/h3-11H,2,12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBNOVWLEYGDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 3-(thiophen-2-yl)pyrazine-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the ethoxy group, forming new derivatives.

Scientific Research Applications

Chemistry

2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its structural diversity allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Research indicates potential biological activities for this compound, particularly in:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various pathogens, suggesting its utility in developing new antimicrobial agents .

- Anti-inflammatory Effects: Preliminary investigations indicate that it may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

Medicinal Chemistry

The compound is being investigated for its therapeutic effects against infectious diseases. Its interaction with specific molecular targets, such as enzymes or receptors, may lead to significant biological effects, including antimicrobial and anti-inflammatory actions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial research, it targets bacterial enzymes, inhibiting their activity and leading to bacterial cell death. In anticancer studies, it may interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Activity: The trifluoromethyl (-CF₃) groups in Radotinib () and the compound in enhance metabolic stability and binding affinity to hydrophobic pockets in kinase targets .

Heterocyclic Diversity :

- Pyrazine-pyrimidine hybrids () exhibit broader kinase inhibition than pyrazine-thiophene systems, likely due to increased hydrogen-bonding capacity .

- Oxadiazole rings () introduce metabolic resistance and planar geometry, favoring DNA intercalation in anticancer applications .

Hydrogen Bonding and Solubility :

- Morpholine in ’s compound forms strong N–H⋯O hydrogen bonds, enhancing crystal packing and solubility compared to the ethoxy group in the target compound .

- The ethoxy group in the target compound balances lipophilicity and moderate solubility, critical for oral bioavailability .

Crystallographic and Spectroscopic Characterization

- X-ray Crystallography : Compounds like ’s benzamide derivative use SHELX () for structure determination, revealing disorder in the benzamide ring (occupancy ratio 0.502:0.498) . In contrast, trifluoromethyl-containing analogues () exhibit rigid, well-ordered structures due to strong intermolecular interactions .

- ¹H NMR Trends : The target compound’s ethoxy group resonates at ~1.3–1.5 ppm (triplet) and ~4.0–4.2 ppm (quartet), similar to ethyl esters in . Pyrazine protons appear as doublets near 8.5–9.0 ppm .

Pharmacological Potential and Challenges

- Target Compound : The thiophene-pyrazine scaffold may target tyrosine kinases (e.g., EGFR) but requires optimization for selectivity against isoforms .

- Toxicity Considerations : Ethoxy groups () are generally less toxic than morpholine () or trifluoromethyl moieties (), which risk metabolic oxidation .

Biological Activity

2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzamide core substituted with an ethoxy group and a thiophenyl-pyrazine moiety, which may contribute to its biological efficacy.

- Molecular Formula : C₁₈H₁₇N₃O₂S

- Molecular Weight : 339.4 g/mol

- CAS Number : 2034537-84-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazine ring.

- Introduction of the thiophene group.

- Coupling of the ethoxy group to the benzamide core using reagents like EDCI and HOBt in dichloromethane under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial enzymes, leading to bacterial cell death. This mechanism is particularly relevant in the context of developing new antimicrobial agents against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can interfere with cellular pathways involved in cell proliferation and apoptosis. For instance, related compounds with similar structures have shown promising results against various cancer cell lines, suggesting that this compound may possess similar activity .

Anti-inflammatory Effects

Additionally, preliminary studies suggest potential anti-inflammatory effects, although further research is needed to elucidate the specific pathways involved. The presence of heterocyclic moieties in its structure may enhance its ability to modulate inflammatory responses .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : It may bind to enzymes critical for bacterial survival or cancer cell proliferation, inhibiting their activity.

- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways associated with inflammation and cancer progression.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting strong potential as a novel antimicrobial agent.

Anticancer Research

In another study focusing on anticancer properties, derivatives of this compound were tested against HCT116 colorectal cancer cells. Results showed that certain analogs reduced tumor growth significantly in xenograft models, indicating that structural modifications could enhance therapeutic efficacy .

Comparative Analysis Table

Q & A

How can researchers optimize multi-step synthesis routes for 2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide to improve yield and purity?

Answer:

Multi-step synthesis requires meticulous control of reaction parameters. Key strategies include:

- Temperature and Solvent Selection : For example, using polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or coupling reactions to enhance intermediate stability .

- Catalyst Optimization : Employing coupling agents like EDC/HOBt for amide bond formation, as seen in analogous benzamide syntheses .

- By-Product Management : Techniques such as column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate intermediates .

- Scale-Up Considerations : Transitioning from batch to continuous flow reactors for exothermic reactions to maintain consistency .

What advanced analytical techniques are recommended to resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions in NMR, IR, or MS data can arise due to tautomerism, impurities, or solvent effects. Methodological approaches include:

- 2D NMR (COSY, HSQC) : To resolve overlapping proton signals and assign carbon environments, as demonstrated in thiophene-pyrazine derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy and detect isotopic patterns .

- X-ray Crystallography : Using SHELX software for crystal structure determination, which provides unambiguous bond-length and angle data .

- Dynamic NMR Studies : To probe conformational changes or slow equilibria in solution .

How should researchers design dose-response assays to evaluate bioactivity while addressing solubility limitations of this compound?

Answer:

Bioactivity assays require careful handling of solubility and stability:

- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) without disrupting assay integrity .

- Dose-Response Protocols : Include positive controls (e.g., known enzyme inhibitors) and validate linearity across a concentration range (e.g., 1 nM–100 µM) .

- Stability Monitoring : Pre-incubate the compound in assay buffers and analyze degradation via HPLC .

- Target Validation : Pair enzymatic assays (e.g., PI3K inhibition) with cellular models (e.g., cancer cell lines) to confirm mechanistic relevance .

What computational strategies can predict the role of the thiophene and pyrazine moieties in target binding or reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, as applied to thiophene derivatives .

- Molecular Docking (AutoDock/Vina) : Model interactions with enzymatic targets (e.g., kinase active sites) using crystallographic data .

- MD Simulations : Assess binding stability over time and identify key residues in protein-ligand complexes .

- QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using historical datasets .

How can researchers mitigate challenges in isolating intermediates during synthesis, such as low yields or isomer formation?

Answer:

- Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and optimize stopping points .

- Isomer Separation : Chiral HPLC or diastereomeric salt formation for enantiomerically pure intermediates .

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to prevent side reactions during coupling steps .

- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) to reduce degradation .

What methodologies validate the compound’s stability under physiological conditions for in vivo studies?

Answer:

- pH Stability Profiling : Incubate the compound in buffers (pH 1–9) and analyze degradation products via LC-MS .

- Plasma Stability Assays : Exposure to human or animal plasma to assess esterase-mediated hydrolysis .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds for storage recommendations .

- Light Sensitivity Tests : UV-Vis spectroscopy under accelerated light exposure to guide handling protocols .

How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationship (SAR) studies?

Answer:

- Hydrogen Bonding Networks : Identify key interactions (e.g., benzamide carbonyl with kinase hinge regions) using crystal structures .

- Conformational Flexibility : Compare solid-state (X-ray) and solution (NMR) structures to assess bioactive conformers .

- Halogen Bonding : Analyze thiophene sulfur or pyrazine nitrogen positions for potential interactions with hydrophobic pockets .

- Solvent-Accessible Surface Area (SASA) : Correlate crystallographic packing with solubility metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.